molecular formula C14H17NO3 B1383174 Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1823862-50-5

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1383174
CAS No.: 1823862-50-5
M. Wt: 247.29 g/mol
InChI Key: GBFOOYUUIJXKCF-UHFFFAOYSA-N
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Description

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable oxirane derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking the receptor’s signaling pathways . This inhibition can lead to the suppression of cell proliferation and is of particular interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and oxirane moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research applications.

Biological Activity

Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique spirocyclic structure, characterized by the presence of oxygen and nitrogen atoms, contributes to its potential as an anticancer agent targeting the epidermal growth factor receptor (EGFR). This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. The structure includes:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Oxa Moiety : Contributes to the compound's reactivity.
  • Azaspiro Framework : Provides a unique three-dimensional conformation that facilitates interactions with biological targets.

Structural Comparison

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateHydroxyl group instead of oxaPotentially similar but less studied
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octaneEthoxy group instead of carboxylateSimilar pharmacological targets
6-Oxa-2-azaspiro[3.4]octaneLacks the benzyl substituentKnown for EGFR inhibition but structurally simpler

This compound exhibits significant biological activity primarily through its ability to inhibit EGFR signaling pathways. This inhibition leads to:

  • Reduced Cell Proliferation : Decreases growth rates in cancer cells.
  • Increased Apoptosis : Promotes programmed cell death in malignancies.

The compound achieves this by binding to the active site of EGFR, blocking its signaling pathways crucial for tumor growth and metastasis .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • In Vitro Studies : Demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
  • In Vivo Studies : Animal models exhibited reduced tumor sizes when treated with this compound, supporting its potential as a therapeutic agent .

Comparative Efficacy

Research comparing this compound with other EGFR inhibitors has shown it to have superior binding affinity due to its unique structural features, which enhance interaction with the receptor .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of Benzylamine : With a suitable oxirane derivative under controlled conditions.
  • Optimization Techniques : Utilizing chromatography for purification and maximizing yield .

Q & A

Q. What are the key synthetic methodologies for preparing Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis of this compound typically involves cyclization strategies or deprotection of tert-butyl analogs. For example, tert-butyl-protected precursors (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) can undergo HCl-mediated deprotection in 1,4-dioxane, followed by benzyl group introduction via chloroformate intermediates . Key factors affecting yield and purity include:

  • Reagent stoichiometry : Excess benzyl chloroformate ensures complete substitution.
  • Temperature : Cyclization steps often require reflux conditions (e.g., 80–100°C) to drive ring closure.
  • Purification : Silica gel chromatography or recrystallization is critical for isolating the spirocyclic product from byproducts (e.g., linear oligomers). Reported yields range from 60–85%, with purity >95% confirmed by HPLC .

Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are essential for structural validation?

Level: Basic
Answer:
Structural validation relies on multimodal characterization:

  • NMR spectroscopy : Distinct signals in 1H^1H NMR (e.g., δ 4.15 ppm for benzyloxy protons) and 13C^{13}C NMR (e.g., carbonyl at ~170 ppm) confirm functional groups. Splitting patterns resolve spirocyclic geometry .
  • X-ray crystallography : Resolves absolute stereochemistry; for example, chiral centers in related analogs like (R,E)-7-benzylidene derivatives were confirmed via single-crystal analysis .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 316.142) validate the empirical formula .

Q. What advanced strategies address contradictions in reported reaction yields for spirocyclic compound syntheses?

Level: Advanced
Answer:
Discrepancies in yields often arise from competing reaction pathways (e.g., ring-opening vs. cyclization). Methodological optimizations include:

  • Computational modeling : DFT calculations predict transition-state energies to favor cyclization over side reactions .
  • Catalyst screening : Organocatalysts (e.g., phosphine-based systems) enhance stereoselectivity in spirocycle formation, as demonstrated in pyrrolidone syntheses (72% yield, E/Z = 9:1) .
  • In situ monitoring : ReactIR or LC-MS tracks intermediate stability, enabling real-time adjustments (e.g., temperature modulation to suppress byproduct formation) .

Q. How does the spirocyclic framework of this compound influence its biological interactions, and what assays validate its pharmacological potential?

Level: Advanced
Answer:
The spirocyclic core enhances 3D structural diversity, enabling interactions with enzymes and receptors. Key findings:

  • Enzyme inhibition : Analogous compounds (e.g., 2-oxa-6-azaspiro derivatives) inhibit EGFR kinase (IC50_{50} < 1 µM) via hydrophobic pocket binding .
  • Cellular assays : Cytotoxicity screening (MTT assays) against cancer cell lines (e.g., HCT-116) reveal potency improvements over non-spirocyclic analogs .
  • Molecular docking : Simulations with proteins (e.g., pyrimidoindole targets) highlight hydrogen bonding between the spirocyclic oxygen/nitrogen and active-site residues .

Q. What computational approaches predict the reactivity and stability of this compound under varying pH and solvent conditions?

Level: Advanced
Answer:

  • Molecular dynamics (MD) simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO), showing enhanced stability compared to aqueous media .
  • pKa calculations : The benzyl ester group has a calculated pKa of ~1.5, favoring hydrolysis under acidic conditions.
  • Degradation pathways : QSPR models identify susceptibility to nucleophilic attack at the spirocyclic oxygen, guiding storage recommendations (e.g., anhydrous, low-temperature conditions) .

Q. How do substituent variations (e.g., benzyl vs. tert-butyl) impact the physicochemical properties of 2-oxa-6-azaspiro[3.4]octane derivatives?

Level: Advanced
Answer:

Substituent LogP Aqueous Solubility (mg/mL) Thermal Stability
Benzyl ester2.80.12Decomposes at 180°C
tert-Butyl ester3.10.08Stable up to 220°C
Ethyl ester2.50.15Decomposes at 160°C

The benzyl group enhances lipophilicity (LogP = 2.8) but reduces thermal stability compared to tert-butyl analogs. Solubility is inversely correlated with LogP, critical for formulation strategies .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

Level: Advanced
Answer:

  • Reaction exothermicity : Spirocyclic ring closure can release significant heat, risking runaway reactions. Mitigation includes slow reagent addition and jacketed reactors for temperature control.
  • Purification bottlenecks : Continuous chromatography systems (e.g., SMB) improve throughput for gram-to-kilogram scale production .
  • Regioselectivity : Statistical experimental design (e.g., DoE) optimizes solvent polarity and catalyst loading to favor the desired regioisomer .

Properties

IUPAC Name

benzyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(18-8-12-4-2-1-3-5-12)15-7-6-14(9-15)10-17-11-14/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFOOYUUIJXKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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